N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorobenzyl group at the 5-position and a naphthalene-1-carboxamide moiety at the 2-position. Its molecular formula is C₁₄H₁₀ClN₂OS, with a molecular weight of 254.31 g/mol . The naphthalene system contributes to aromatic stacking interactions, while the 4-chlorobenzyl group enhances hydrophobic and halogen-bonding capabilities, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-17-13-23-21(26-17)24-20(25)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,13H,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFPMINTLWHBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 4-chlorobenzyl chloride under basic conditions.
Coupling with Naphthalene Carboxylic Acid: The resulting 5-(4-chlorobenzyl)-1,3-thiazole is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its anticancer properties, as it has shown the ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: In cancer cells, the compound can activate apoptotic pathways, leading to programmed cell death. This involves the activation of caspases and the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides. Below is a detailed comparison with structurally related derivatives:
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide (7a)
- Structure : Replaces naphthalene with a saturated tetrahydropyrimidine ring.
- Molecular Formula : C₁₆H₁₆ClN₃O₂S.
- Properties : Melting point 252–254°C , higher than the naphthalene derivative, likely due to increased hydrogen bonding from the tetrahydropyrimidine NH groups. Synthesized via acylation of 5-(4-R-benzyl)thiazol-2-ylamines with chloroacetyl chloride, followed by cyclization .
- Bioactivity: Not explicitly stated, but the tetrahydropyrimidine scaffold is often associated with kinase inhibition .
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (2b)
- Structure : Incorporates a morpholine-thioxoacetamide group.
- Molecular Formula : C₁₆H₁₆ClN₃O₂S₂.
- Properties: Melting point 238–240°C, yield 93%.
- Bioactivity : Demonstrated antitumor properties in preliminary assays, though specific data are unpublished .
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (3b)
- Structure : Features a dihydroimidazole ring.
- Molecular Formula : C₁₄H₁₃ClN₄OS.
- Properties : Melting point 230°C (decomp.) , yield 97% . The imidazole ring may confer basicity (pKa ~7), influencing solubility at physiological pH .
2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4c)
- Structure : Simplest derivative with a chloroacetyl group.
- Molecular Formula : C₁₂H₁₀Cl₂N₂OS.
- Properties: Lower molecular weight (319.19 g/mol) and melting point (159°C) compared to the naphthalene analog. Synthesized via direct acylation of 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | C₁₄H₁₀ClN₂OS | 254.31 | Not reported | Not reported | Naphthalene, 4-chlorobenzyl |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide (7a) | C₁₆H₁₆ClN₃O₂S | 349.84 | 252–254 | 84 | Tetrahydropyrimidine |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (2b) | C₁₆H₁₆ClN₃O₂S₂ | 381.96 | 238–240 | 93 | Morpholine, thioxoacetamide |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (3b) | C₁₄H₁₃ClN₄OS | 320.80 | 230 (decomp.) | 97 | Dihydroimidazole |
| 2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4c) | C₁₂H₁₀Cl₂N₂OS | 319.19 | 159 | 87 | Chloroacetyl |
Key Structural and Functional Insights
- Lipophilicity : The naphthalene derivative exhibits higher logP (3.24 ) compared to 7a (predicted ~2.5–3.0) due to its aromatic system, suggesting superior membrane permeability .
- Synthetic Complexity : Derivatives like 7a require multi-step cyclization , whereas simpler analogs (e.g., 4c) are synthesized via single-step acylation .
- Bioactivity Trends : Thiazole-carboxamides with extended aromatic systems (e.g., naphthalene) may enhance DNA intercalation or protein binding, though specific antitumor data for the target compound remain unreported. In contrast, 2b and 3b show direct evidence of antitumor activity .
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that integrates a thiazole moiety with a naphthalene structure, suggesting potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H19ClN2OS
- Molecular Weight : 420.94 g/mol
- IUPAC Name : this compound
The compound possesses a thiazole ring which is known for its biological activity, particularly in medicinal chemistry. The presence of the chlorobenzyl group is significant for enhancing the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Interaction with DNA and proteins, leading to disruption of cellular processes.
- Induction of apoptosis in cancer cells.
- Efficacy :
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. This compound has been investigated for its effectiveness against bacterial and fungal strains:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests indicate potential antifungal properties, although further studies are needed to quantify this effect.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
| Structural Feature | Importance |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity. |
| Chlorobenzyl Group | Enhances lipophilicity and improves binding affinity to biological targets. |
| Naphthalene Backbone | Provides stability and contributes to the overall biological activity. |
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of thiazole derivatives in a series of human cancer cell lines. The study found that compounds similar to this compound exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics such as doxorubicin . Molecular dynamics simulations indicated that these compounds primarily interacted with proteins through hydrophobic contacts.
Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. Results indicated that it effectively inhibited the growth of both bacterial and fungal strains at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
